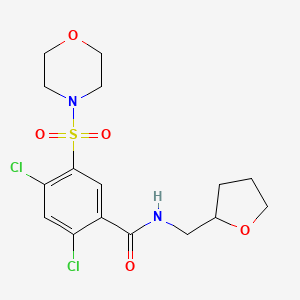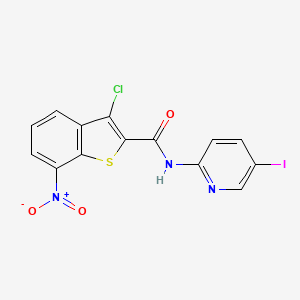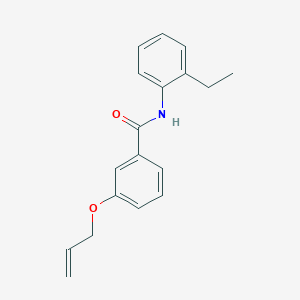
2,4-dichloro-5-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives involves multi-step reactions, including the interaction of specific chlorobenzamide compounds with morpholine under certain conditions. For example, the synthesis of befol, a related benzamide compound, includes stages like synthesis of 4-chlorobenzoic acid chloroanhydride, synthesis of 3-morpholinopropionitrile, catalytic reduction, and finally, the reaction between specific compounds in pyridine (Donskaya et al., 2004). Other methods involve electrochemical synthesis approaches for producing sulfonyl-benzamines, indicating the versatility of synthesis methods for these compounds (Nematollahi & Esmaili, 2010).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those with morpholinylsulfonyl groups, often features complex conformations stabilized by intra- and intermolecular hydrogen bonding. Crystal structure analysis reveals detailed geometric parameters, showcasing the compounds' planarity and three-dimensional arrangements crucial for their biological activities (Pang et al., 2006).
Chemical Reactions and Properties
Benzamide compounds, including those described, undergo a variety of chemical reactions, including annulation reactions to form heterocyclic compounds, which are facilitated by sulfonium salts and other reagents. These reactions are pivotal for creating compounds with targeted biological activities, as demonstrated by the synthesis of morpholines and related structures (Yar et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for their application and effectiveness. For instance, the crystal structure of specific sulfonamide derivatives provides insights into their solubility and stability, which are essential for their biological function (Li et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with various biological targets, are fundamental to the application of benzamide derivatives. Studies on sulfamoyl benzamide derivatives as selective inhibitors highlight their interaction with biological enzymes, demonstrating the significance of chemical properties in designing effective therapeutic agents (Zaigham et al., 2023).
Propriétés
IUPAC Name |
2,4-dichloro-5-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O5S/c17-13-9-14(18)15(26(22,23)20-3-6-24-7-4-20)8-12(13)16(21)19-10-11-2-1-5-25-11/h8-9,11H,1-7,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFBGGMRPRWDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4407427.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4407448.png)
![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4407456.png)
![1-[3-(allyloxy)benzoyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B4407458.png)
![1-(4-chlorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4407469.png)

![N-[2-(2-benzylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4407476.png)


![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4407489.png)
![4-[2-(3-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4407491.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4407509.png)
![1-(3-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4407527.png)
![N-[2-(4-iodo-3-methylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4407535.png)